molecular formula C27H54NO12P B1436921 D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) CAS No. 1246298-13-4

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)

Cat. No. B1436921
M. Wt: 615.7 g/mol
InChI Key: QQBVWSNCJVSVJI-GYASMODCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-myo-Inositol, also known as myo-inositol, is a naturally occurring compound found in various foods and synthesized by the human body. It plays essential roles in cell signaling, osmoregulation, and lipid metabolism. The compound exists in several stereoisomeric forms, with myo-inositol being the most abundant.


The specific compound you’ve mentioned is an isotopically labeled variant, where deuterium (heavy hydrogen) replaces some of the hydrogen atoms. This labeling allows researchers to track its behavior in biological systems.



Synthesis Analysis

The synthesis of D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) involves several steps. While I don’t have access to specific papers, the general process includes:



  • Starting Material : Begin with myo-inositol or its derivatives.

  • Phosphorylation : Introduce a phosphate group to the hydroxyl group of myo-inositol. In this case, the phosphate group is attached to the 3-position.

  • Hydroxylation : The hydroxy group at the 2-position is modified to form the hydroxypropyl moiety.

  • Ammonium Salt Formation : React the resulting compound with ammonium ions to form the ammonium salt.



Molecular Structure Analysis

The molecular formula of D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) is C₄₀H₇₃D₅NO₁₃P . The compound’s structure includes:



  • A myo-inositol backbone.

  • A hydroxypropyl group.

  • A phosphate group.

  • Ammonium ions.



Chemical Reactions Analysis

D-myo-Inositol participates in various biochemical reactions, including:



  • Phosphatidylinositol Signaling Pathway : It serves as a precursor for phosphatidylinositol (PI) lipids, which play crucial roles in cell signaling.

  • Phosphorylation and Dephosphorylation : The phosphate groups can be added or removed, affecting cellular processes.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water due to its hydrophilic nature.

  • Stability : Stable under physiological conditions.

  • Isotopic Label : The deuterium-labeled version aids in tracking metabolic pathways.


Scientific Research Applications

Phosphorus Management in Agriculture

Myo-inositol phosphates, such as phytates, are significant for storing phosphorus in plants and soils. Research has highlighted the role of microbial phytases in improving phosphorus bioavailability in agriculture, potentially leading to more sustainable farming practices. These enzymes, by hydrolyzing phytates, make phosphorus more accessible to plants, enhancing growth and nutrition without the need for synthetic fertilizers. This approach aligns with efforts to use biological alternatives to chemical fertilizers, contributing to environmental sustainability (Balaban et al., 2017).

Phytic Acid in Industrial Applications

Phytic acid, derived from myo-inositol hexaphosphate, has potential in various industrial applications due to its chelating properties. It can bind to and influence the absorption of minerals such as calcium, zinc, and iron. This property makes it a subject of interest in nutrition, medicine, and even in manufacturing processes where metal ion binding is desired. Despite its vast potential, there is a need for more research to explore its full range of applications and benefits (Graf, 1983).

Enhancement of Plant Growth and Nutrition

Microbial phytases play a crucial role in enhancing plant growth and nutrition by facilitating the utilization of phytate-bound phosphorus in soils. The use of phytase-producing microbes or genetically engineered plants to secrete phytases can significantly reduce the need for phosphate fertilizers. This biofertilization strategy not only improves plant nutrition but also contributes to the reduction of phosphorus pollution, aligning with the goals of sustainable agriculture (Singh et al., 2020).

Research on Phytate Metabolism for Sustainable Agriculture

The study of phytate metabolism in soils and plants is vital for promoting environmentally friendly agriculture. Understanding the dynamics of phytate and its interaction with microbial phytases can lead to improved phosphorus utilization, reducing dependence on synthetic fertilizers and enhancing soil health. This research direction holds promise for developing more productive and sustainable agricultural systems (Liu et al., 2022).

Safety And Hazards


  • Safety : Generally considered safe for research purposes.

  • Hazards : No specific hazards reported.


Future Directions

Research on D-myo-Inositol continues to explore its roles in health, disease, and therapeutic applications. Future studies may focus on:



  • Metabolic Disorders : Investigating its impact on conditions like diabetes and polycystic ovary syndrome.

  • Neurological Health : Exploring its potential in neuroprotection and mood disorders.


Remember that this analysis is based on general knowledge, and for specific details, consult relevant scientific literature. 📚🔬


properties

IUPAC Name

azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51O12P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34;/h9-10,20,22-28,30-34H,2-8,11-19H2,1H3,(H,35,36);1H3/b10-9-;/t20-,22?,23-,24+,25-,26-,27?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBVWSNCJVSVJI-GYASMODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54NO12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)
Reactant of Route 2
Reactant of Route 2
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)
Reactant of Route 3
Reactant of Route 3
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)
Reactant of Route 4
Reactant of Route 4
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)
Reactant of Route 5
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)
Reactant of Route 6
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.